molecular formula C21H29NO3 B10941011 4-[1-(1-Adamantyl)propyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione

4-[1-(1-Adamantyl)propyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione

Cat. No.: B10941011
M. Wt: 343.5 g/mol
InChI Key: VCIZNDMARNPKON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-(1-Adamantyl)propyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione is a complex organic compound characterized by its unique adamantane structure. Adamantane derivatives are known for their stability and rigidity, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(1-Adamantyl)propyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione typically involves multiple steps, including the reduction of precursors and subsequent cyclization reactions. One common method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene, followed by hydrobromination and dehydrobromination to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic processes and high-pressure reactors to ensure high yield and purity. The use of ionic liquids and other innovative solvents can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[1-(1-Adamantyl)propyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

4-[1-(1-Adamantyl)propyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its stability and unique structure.

    Industry: Utilized in the production of high-performance polymers and materials.

Mechanism of Action

The mechanism of action of 4-[1-(1-Adamantyl)propyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione involves its interaction with specific molecular targets and pathways. The adamantane structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways are still under investigation .

Properties

Molecular Formula

C21H29NO3

Molecular Weight

343.5 g/mol

IUPAC Name

2-[1-(1-adamantyl)propyl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione

InChI

InChI=1S/C21H29NO3/c1-2-16(21-8-11-5-12(9-21)7-13(6-11)10-21)22-19(23)17-14-3-4-15(25-14)18(17)20(22)24/h11-18H,2-10H2,1H3

InChI Key

VCIZNDMARNPKON-UHFFFAOYSA-N

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)N4C(=O)C5C6CCC(C5C4=O)O6

Origin of Product

United States

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